4-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione
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Overview
Description
2-ethyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of fused pyrazolo-pyrimidine derivatives, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA is replicated .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . As a result, the cell cycle is halted, preventing the cell from dividing and proliferating .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . This pathway is responsible for controlling the progression of cells through the cycle of growth and division. By inhibiting CDK2, the compound disrupts this pathway, leading to a halt in the cell cycle and preventing cell proliferation .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . This is due to the compound’s ability to halt the cell cycle by inhibiting CDK2 . This can lead to the death of cancer cells, making the compound a potential candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
2-ethyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]thiazole
Uniqueness
2-ethyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-17-7-10-11(16-17)13(19)15-12-8-5-3-4-6-9(8)14(20)18(10)12/h3-7,12H,2H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVGCSKAVGZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)NC3N2C(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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